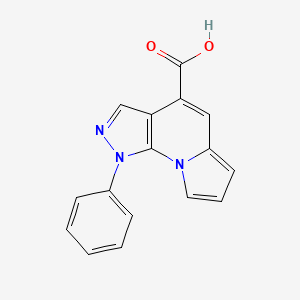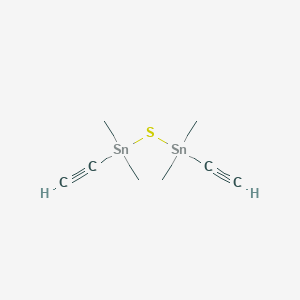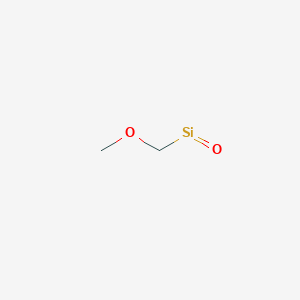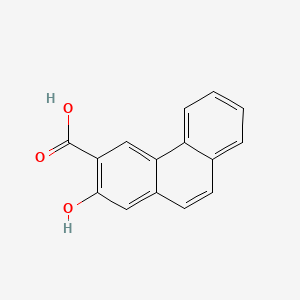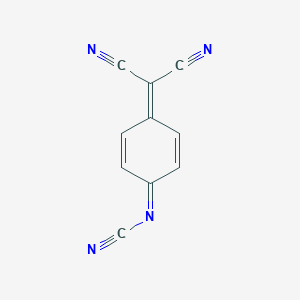
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dodecyloxy group, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Dodecyloxy Group: The dodecyloxy group can be introduced through an etherification reaction, where dodecanol reacts with a suitable halogenated benzene derivative in the presence of a base.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, where a suitable amine reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The dodecyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The hydroxyphenyl group can interact with various receptors and signaling pathways, leading to biological effects such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(Dodecyloxy)-N-(4-methoxyphenyl)benzene-1-sulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Dodecyloxy)-N-(4-aminophenyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydroxy group.
4-(Dodecyloxy)-N-(4-nitrophenyl)benzene-1-sulfonamide: Similar structure but with a nitro group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
122013-39-2 |
|---|---|
Molecular Formula |
C24H35NO4S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-dodecoxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)25-21-12-14-22(26)15-13-21/h12-19,25-26H,2-11,20H2,1H3 |
InChI Key |
PCLCTXMFWNAZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
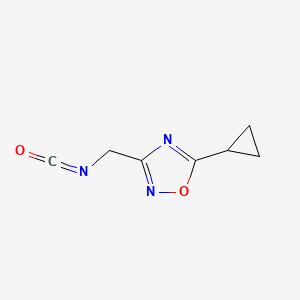

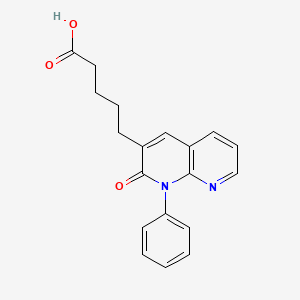
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
